Acyclovir L-Alaninate
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Overview
Description
Acyclovir L-Alaninate is a prodrug of acyclovir, a widely used antiviral medication. Acyclovir is a guanosine analog that selectively inhibits the replication of herpes simplex virus types 1 and 2, as well as varicella-zoster virus. The L-alaninate ester form enhances the solubility and bioavailability of acyclovir, making it more effective in treating viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acyclovir L-Alaninate involves the esterification of acyclovir with L-alanine. The process typically includes the protection of the amino group of L-alanine, followed by its condensation with acyclovir in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Acyclovir L-Alaninate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release acyclovir and L-alanine.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can modify the guanine base of acyclovir.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Substitution: Nucleophiles such as amines or thiols can be employed.
Major Products
Hydrolysis: Acyclovir and L-alanine.
Oxidation: Oxidized derivatives of acyclovir.
Substitution: Substituted guanine derivatives.
Scientific Research Applications
Acyclovir L-Alaninate has various scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced bioavailability and solubility compared to acyclovir.
Medicine: Primarily used in antiviral therapies for herpes simplex and varicella-zoster infections.
Industry: Employed in the development of more effective antiviral formulations
Mechanism of Action
Acyclovir L-Alaninate exerts its effects by being converted to acyclovir in the body. Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication .
Comparison with Similar Compounds
Similar Compounds
Valacyclovir: Another prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used for similar antiviral applications.
Ganciclovir: Used for cytomegalovirus infections, with a similar mechanism of action
Uniqueness
Acyclovir L-Alaninate is unique due to its specific esterification with L-alanine, which enhances its solubility and bioavailability compared to acyclovir. This makes it a more effective option for oral administration .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O4/c1-6(12)10(19)21-3-2-20-5-17-4-14-7-8(17)15-11(13)16-9(7)18/h4,6H,2-3,5,12H2,1H3,(H3,13,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIRAGHHRGAJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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